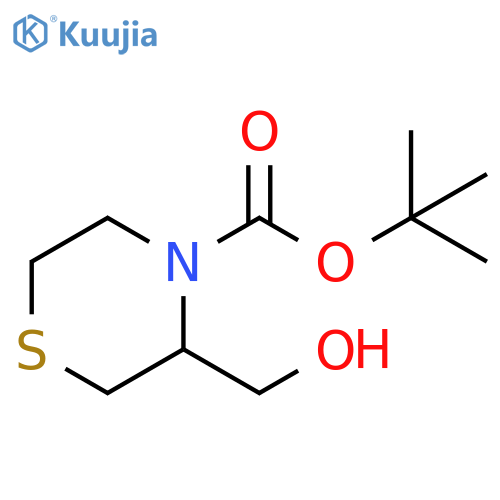

Cas no 947337-30-6 (4-Thiomorpholinecarboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester)

947337-30-6 structure

商品名:4-Thiomorpholinecarboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester

CAS番号:947337-30-6

MF:C10H19NO3S

メガワット:233.327761888504

CID:6456730

4-Thiomorpholinecarboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

-

- 4-Thiomorpholinecarboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester

-

- インチ: 1S/C10H19NO3S/c1-10(2,3)14-9(13)11-4-5-15-7-8(11)6-12/h8,12H,4-7H2,1-3H3

- InChIKey: NZIHNKICAXCYMM-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCSCC1CO

じっけんとくせい

- 密度みつど: 1.150±0.06 g/cm3(Predicted)

- ふってん: 350.3±27.0 °C(Predicted)

- 酸性度係数(pKa): 14.83±0.10(Predicted)

4-Thiomorpholinecarboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3531048-2.5g |

tert-butyl 3-(hydroxymethyl)thiomorpholine-4-carboxylate |

947337-30-6 | 95.0% | 2.5g |

$1230.0 | 2025-03-18 | |

| Enamine | EN300-3531048-1.0g |

tert-butyl 3-(hydroxymethyl)thiomorpholine-4-carboxylate |

947337-30-6 | 95.0% | 1.0g |

$628.0 | 2025-03-18 | |

| Enamine | EN300-3531048-0.5g |

tert-butyl 3-(hydroxymethyl)thiomorpholine-4-carboxylate |

947337-30-6 | 95.0% | 0.5g |

$603.0 | 2025-03-18 | |

| Enamine | EN300-3531048-0.05g |

tert-butyl 3-(hydroxymethyl)thiomorpholine-4-carboxylate |

947337-30-6 | 95.0% | 0.05g |

$528.0 | 2025-03-18 | |

| Enamine | EN300-3531048-0.1g |

tert-butyl 3-(hydroxymethyl)thiomorpholine-4-carboxylate |

947337-30-6 | 95.0% | 0.1g |

$553.0 | 2025-03-18 | |

| Enamine | EN300-3531048-5.0g |

tert-butyl 3-(hydroxymethyl)thiomorpholine-4-carboxylate |

947337-30-6 | 95.0% | 5.0g |

$1821.0 | 2025-03-18 | |

| Enamine | EN300-3531048-0.25g |

tert-butyl 3-(hydroxymethyl)thiomorpholine-4-carboxylate |

947337-30-6 | 95.0% | 0.25g |

$579.0 | 2025-03-18 | |

| Enamine | EN300-3531048-10.0g |

tert-butyl 3-(hydroxymethyl)thiomorpholine-4-carboxylate |

947337-30-6 | 95.0% | 10.0g |

$2701.0 | 2025-03-18 |

4-Thiomorpholinecarboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

947337-30-6 (4-Thiomorpholinecarboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester) 関連製品

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量